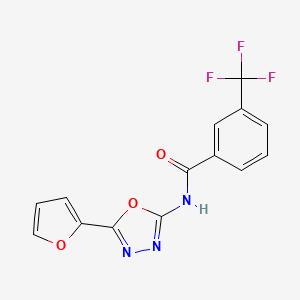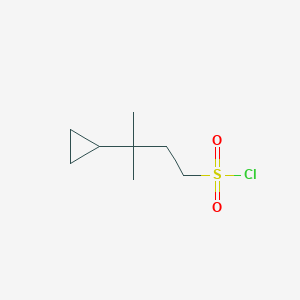
3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2008796-12-9 . It has a molecular weight of 210.72 . The IUPAC name for this compound is 3-cyclopropyl-3-methylbutane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride is1S/C8H15ClO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Silica Gel Triggered Transformations : Methylenecyclopropylcarbinols treated with sulfonyl chloride exhibit transformations to cyclobutyl sulfonates upon work-up with silica gel. This indicates the utility of sulfonyl chlorides in ring expansion reactions and the synthesis of cyclic compounds (Shao, Li, & Shi, 2007).
- Lewis Acid Catalyzed Annulations : The use of donor-acceptor cyclopropanes and ynamides in Lewis acid catalyzed annulations showcases the role of sulfonyl chlorides in constructing cyclopentene sulfonamides, demonstrating their importance in creating complex cyclic structures with good yield (Mackay, Fıstıkçı, Carris, & Johnson, 2014).
Material Science and Catalysis
- Friedel-Crafts Sulfonylation : The employment of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation highlights the role of sulfonyl chlorides in enhancing reactivity and yields in the synthesis of diaryl sulfones, underlining their significance in materials science (Nara, Harjani, & Salunkhe, 2001).
Pharmaceutical Research
- Sulfonic Acid Functionalized Catalysts : The development of ionic liquid catalytic systems for the synthesis of benzimidazoles at room temperature from sulfonamides and aromatic aldehydes or carboxylic acids demonstrates the pharmaceutical applications of sulfonyl chlorides in facilitating efficient and green synthesis processes (Khazaei, Zolfigol, Moosavi-Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011).
Propiedades
IUPAC Name |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVYWLHGQDJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)Cl)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine](/img/structure/B2599171.png)

![2-[2-(4-Ethylphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B2599175.png)
![6-(azepan-1-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2599177.png)
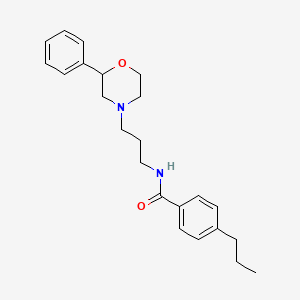
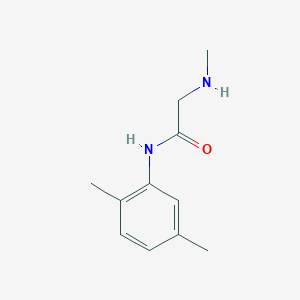
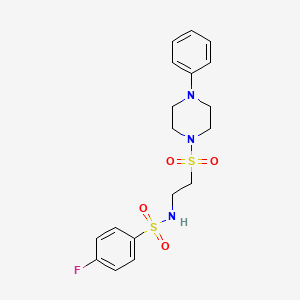
![N-(2-bromo-4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599181.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2599183.png)
![Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2599187.png)
![2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2599190.png)
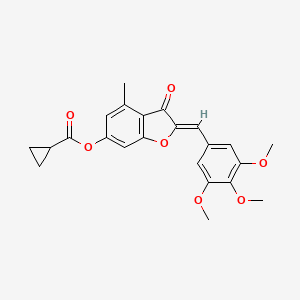
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)
